3',6-Dibromo-9-phenyl-9H-4,9'-bicarbazole

Organic Electronics OLED Synthesis Chemical Purity

Sourcing OLED intermediates with precise bromination for cross-coupling is challenging; monomeric carbazole analogs lack the extended π-conjugation and high Tg for device stability. This 4,9'-bicarbazole solves that: • Dual Br handles at 3' & 6' enable selective Suzuki-Miyaura functionalization for bipolar hosts & TADF emitters • Rigid bicarbazole core provides high triplet energy (ET) and morphological stability, mitigating efficiency roll-off • Consistent ≥95% purity; ships ambient as non-hazardous from US/EU stock points.

Molecular Formula C30H18Br2N2
Molecular Weight 566.3 g/mol
Cat. No. B11780584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3',6-Dibromo-9-phenyl-9H-4,9'-bicarbazole
Molecular FormulaC30H18Br2N2
Molecular Weight566.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C3=C(C(=CC=C3)N4C5=C(C=C(C=C5)Br)C6=CC=CC=C64)C7=C2C=CC(=C7)Br
InChIInChI=1S/C30H18Br2N2/c31-19-13-15-26-23(17-19)22-9-4-5-10-25(22)34(26)29-12-6-11-28-30(29)24-18-20(32)14-16-27(24)33(28)21-7-2-1-3-8-21/h1-18H
InChIKeyCYQPRYVDTQHGEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3',6-Dibromo-9-phenyl-9H-4,9'-bicarbazole: A Strategic Bicarbazole Intermediate for OLED Material Synthesis


3',6-Dibromo-9-phenyl-9H-4,9'-bicarbazole (CAS: 1613043-67-6) is a dibrominated bicarbazole derivative characterized by a molecular formula of C30H18Br2N2 and a molecular weight of approximately 566.3 g/mol . This compound functions primarily as a key synthetic intermediate in the construction of advanced materials for organic electronics, particularly organic light-emitting diodes (OLEDs) [1]. Its structure, featuring two carbazole units linked through a phenyl bridge and brominated at the 3' and 6' positions, provides a specific reactive platform for further functionalization via cross-coupling reactions [2].

Why 3',6-Dibromo-9-phenyl-9H-4,9'-bicarbazole Cannot Be Replaced by Common Monomeric Carbazole Alternatives


Generic substitution with simpler, monomeric carbazole derivatives like 3,6-dibromo-9-phenylcarbazole (CAS: 57103-20-5) is not advisable due to fundamental structural and functional differences that critically impact material performance [1]. The bicarbazole dimer core of 3',6-Dibromo-9-phenyl-9H-4,9'-bicarbazole offers a distinct electronic and morphological profile compared to its monomeric analogs. This includes an extended π-conjugated system, which is known to influence the electrochemical properties and enhance the glassy nature (high glass transition temperature, Tg) of the resulting materials, a crucial factor for the long-term operational stability of OLED devices [2]. Furthermore, the specific 4,9'-linkage pattern between the two carbazole units defines a unique molecular geometry that cannot be replicated by simple monomers, directly affecting charge transport capabilities and the resulting device efficiency [3].

Quantitative Evidence Supporting the Selection of 3',6-Dibromo-9-phenyl-9H-4,9'-bicarbazole


Purity Advantage: Direct Comparison of Commercially Available Batches of 3',6-Dibromo-9-phenyl-9H-4,9'-bicarbazole

In the procurement of intermediates for precise material synthesis, purity is a critical, quantifiable parameter. A direct comparison of commercial listings for 3',6-Dibromo-9-phenyl-9H-4,9'-bicarbazole reveals a significant purity difference. The material sourced from MolCore (CAS 1613043-67-6) is specified with a purity of NLT 98% . In contrast, an alternative supplier, Chemenu, lists the same compound with a purity of 95% [1]. This represents a minimum 3% absolute difference in purity.

Organic Electronics OLED Synthesis Chemical Purity

Reactivity Advantage: Dual Bromine Sites Enable Efficient Symmetric Functionalization

The strategic placement of two bromine atoms at the 3' and 6' positions of the bicarbazole core provides a distinct synthetic advantage. This compound is specifically designed as a precursor for building more complex, symmetric conjugated systems. In contrast to its direct monomeric analog, 3,6-dibromo-9-phenylcarbazole (CAS: 57103-20-5) [1], the bicarbazole platform of 3',6-Dibromo-9-phenyl-9H-4,9'-bicarbazole offers an intrinsically larger and more conjugated core. This allows for the attachment of functional groups to both ends of a dimeric structure, a process that is known to be highly effective for creating extended π-systems via Suzuki-Miyaura and similar cross-coupling reactions [2].

Suzuki-Miyaura Coupling Material Synthesis Bicarbazole Functionalization

Structural Basis for Enhanced Glass Transition Temperature (Tg) and Morphological Stability

The dimeric bicarbazole structure is inherently linked to superior morphological stability in solid-state devices, a critical requirement for OLED longevity. Bicarbazoles are well-regarded for their 'excellent glassy nature (Tg)' [1]. This property is a class advantage derived from the increased molecular weight and rigidity of the bicarbazole core compared to simpler carbazole or phenylcarbazole building blocks. While specific Tg data for 3',6-Dibromo-9-phenyl-9H-4,9'-bicarbazole is not available in the public domain, the class-level inference is strong: materials built from this dimeric core will exhibit higher Tg and better resistance to crystallization than those built from monomeric analogs like 3,6-dibromo-9-phenylcarbazole [2].

OLED Stability Thermal Properties Bicarbazole Morphology

Strategic Tuning of Electronic Properties via 4,9'-Linkage

The electronic properties of bicarbazole materials are highly sensitive to the connectivity between the two carbazole units. A systematic study of conjugated carbazole dimers established that the linkage position dramatically affects π-conjugation, electron-donating ability, and subsequent photophysical and electrochemical properties [1]. While that study focused on 1-, 2-, and 3-linkages, the unique 4,9'-linkage present in 3',6-Dibromo-9-phenyl-9H-4,9'-bicarbazole defines a specific electronic and geometric configuration. This is not a property shared by other bicarbazole regioisomers or simple carbazole derivatives. Using this specific intermediate ensures that the resulting final OLED materials will possess a predictable and distinct set of electronic properties, such as HOMO/LUMO energy levels, that are tailored for specific device roles.

Electrochemistry HOMO-LUMO Tuning Charge Transport

Optimal Research and Industrial Applications for 3',6-Dibromo-9-phenyl-9H-4,9'-bicarbazole


Synthesis of Novel Bipolar Host Materials for High-Efficiency Phosphorescent OLEDs (PhOLEDs)

This compound serves as an ideal platform for creating advanced host materials. Its two bromine handles can be selectively reacted via Suzuki-Miyaura coupling to attach both electron-donating and electron-withdrawing units, yielding bipolar hosts with balanced charge transport. The inherent bicarbazole core provides a high triplet energy level (ET) essential for efficient energy transfer to green and red phosphorescent emitters, leading to devices with external quantum efficiencies (EQE) potentially exceeding 20% [1].

Construction of Thermally Activated Delayed Fluorescence (TADF) Emitters

The rigid, conjugated bicarbazole donor core of 3',6-Dibromo-9-phenyl-9H-4,9'-bicarbazole is a prime candidate for building highly efficient TADF emitters. By coupling appropriate acceptor moieties to the bromine sites, researchers can design donor-acceptor (D-A) molecules with a small singlet-triplet energy gap (ΔEST), a prerequisite for efficient reverse intersystem crossing (RISC) and 100% internal quantum efficiency in OLEDs [2].

Development of Hole-Transporting Materials (HTMs) with Enhanced Stability

The excellent glass-forming properties and morphological stability associated with the bicarbazole class make this compound a valuable precursor for synthesizing durable HTMs [3]. These materials are less prone to crystallization under device operation, which mitigates efficiency roll-off and extends the operational lifetime of the OLED. The 4,9'-linkage offers a specific molecular geometry that can optimize hole mobility within the device stack.

Precursor for Functionalized Interlayers in Perovskite Solar Cells (PSCs)

While primarily an OLED intermediate, the core structure of bicarbazoles has shown utility in other optoelectronic applications. Functionalized derivatives of 3,3'-bicarbazole have been successfully employed as defect-passivating interfacial layers in p-i-n perovskite solar cells, achieving power conversion efficiencies nearing 20% . This suggests that the 4,9'-linked analog could be a valuable building block for exploring new interfacial materials for high-performance PSCs.

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